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Compound of Interest

Compound Name:
Methyl 5-amino-3-chloropyridine-

2-carboxylate

Cat. No.: B572515 Get Quote

CAS Number: 1803612-15-8 (for hydrochloride salt)

A Comprehensive Overview for Researchers and
Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 5-amino-3-chloropyridine-2-
carboxylate, a substituted pyridine derivative of significant interest in medicinal chemistry and

drug discovery. This document details its chemical properties, a plausible synthetic pathway,

and its potential applications as a versatile building block for the development of novel

therapeutic agents.

Chemical and Physical Properties
Methyl 5-amino-3-chloropyridine-2-carboxylate is most commonly available as its

hydrochloride salt. The properties of this salt are summarized in the table below. At present, a

specific CAS number for the free base is not widely documented in publicly available

databases.
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Property Value Source

IUPAC Name

methyl 5-amino-3-

chloropyridine-2-carboxylate

hydrochloride

CAS Number 1803612-15-8 [1][2]

Molecular Formula C₇H₈Cl₂N₂O₂ [1][2]

Molecular Weight 223.06 g/mol [1]

Appearance Solid (form may vary)

Storage
Sealed in a dry environment at

room temperature.
[1]

Note: Specific quantitative data such as melting point, solubility, and detailed spectral data are

often lot-specific and can be found on the Certificate of Analysis (CoA) provided by the supplier.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Methyl 5-amino-3-
chloropyridine-2-carboxylate is not readily available in peer-reviewed literature, a plausible

synthetic route can be proposed based on established methodologies for analogous pyridine

derivatives. The following multi-step synthesis is a logical and feasible approach.

Proposed Synthetic Pathway
The proposed synthesis of Methyl 5-amino-3-chloropyridine-2-carboxylate can be

envisioned to proceed through the following key steps, starting from a readily available pyridine

precursor:

2,3-Dichloropyridine Nitration 2,3-Dichloro-5-nitropyridine Cyanation 3-Chloro-2-cyano-5-nitropyridine Hydrolysis 3-Chloro-5-nitropicolinic acid Esterification Methyl 3-chloro-5-nitropicolinate Reduction Methyl 5-amino-3-chloropyridine-2-carboxylate

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Methyl 5-amino-3-chloropyridine-2-carboxylate.
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Detailed Experimental Protocols (Proposed)
Step 1: Nitration of 2,3-Dichloropyridine

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer.

Procedure:

To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting

material).

Cool the acid to 0-5 °C in an ice-salt bath.

Slowly add 2,3-dichloropyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the

temperature below 10 °C.

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to

concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.

Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours,

ensuring the internal temperature does not exceed 15 °C.

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours,

or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract

the product with an organic solvent (e.g., dichloromethane).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

yield 2,3-dichloro-5-nitropyridine.

Step 2: Cyanation of 2,3-Dichloro-5-nitropyridine

Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux

condenser, a magnetic stirrer, and a nitrogen/argon inlet.
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Procedure:

To the flask, add 2,3-dichloro-5-nitropyridine (1.0 eq.), a cyanide source (e.g., potassium

cyanide or zinc cyanide), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a

suitable ligand.

Add an anhydrous, degassed solvent such as DMF or dioxane.

Purge the flask with nitrogen or argon for 15-20 minutes.

Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir for

12-24 hours. Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture, and quench with a suitable aqueous solution.

Extract the product with an organic solvent, wash the combined organic layers, dry over

anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude product by column chromatography to obtain 3-chloro-2-cyano-5-

nitropyridine.

Step 3: Hydrolysis of 3-Chloro-2-cyano-5-nitropyridine

Procedure: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or

basic conditions.

Acidic Hydrolysis: Reflux the nitrile in a mixture of concentrated sulfuric acid and water.

Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base like

sodium hydroxide, followed by acidification.

The resulting 3-chloro-5-nitropicolinic acid can be isolated by adjusting the pH to its

isoelectric point to induce precipitation, followed by filtration.

Step 4: Esterification of 3-Chloro-5-nitropicolinic acid

Procedure: The carboxylic acid is converted to its methyl ester. A common method is

Fischer-Speier esterification.
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Dissolve the carboxylic acid in an excess of methanol.

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or

LC-MS).

Remove the excess methanol in vacuo.

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract

the product with an organic solvent.

Dry the organic layer and concentrate to yield Methyl 3-chloro-5-nitropicolinate.

Step 5: Reduction of the Nitro Group

Procedure: The nitro group is reduced to an amino group.

Dissolve Methyl 3-chloro-5-nitropicolinate in a suitable solvent such as ethanol, methanol,

or ethyl acetate.

Add a catalyst, typically palladium on activated carbon (Pd/C, 5-10 wt. %).

Carry out the hydrogenation using hydrogen gas (either from a balloon or a pressurized

vessel) or a transfer hydrogenation reagent like ammonium formate.

Stir the mixture at room temperature until the reaction is complete.

Filter off the catalyst through a pad of celite and concentrate the filtrate in vacuo to obtain

the crude product.

Purify by column chromatography or recrystallization to yield Methyl 5-amino-3-
chloropyridine-2-carboxylate. The hydrochloride salt can be prepared by treating a

solution of the free base with ethereal HCl.

Applications in Drug Discovery and Development
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Substituted pyridine scaffolds are privileged structures in medicinal chemistry due to their ability

to form key interactions with biological targets. Methyl 5-amino-3-chloropyridine-2-
carboxylate serves as a valuable building block for the synthesis of a diverse range of

compounds with potential therapeutic applications.

As a Versatile Intermediate: The presence of multiple functional groups (amino, chloro, and

methyl ester) at specific positions on the pyridine ring allows for a variety of chemical

modifications. This makes it an attractive starting material for the synthesis of more complex

molecules in drug discovery programs.

Potential as Kinase Inhibitors: Pyridine derivatives are known to be effective scaffolds for the

development of kinase inhibitors. For instance, some nitropyridine derivatives have been

investigated as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase

involved in signaling pathways that regulate cell growth and survival.

Antimicrobial and Anticancer Agents: The pyridine nucleus is a common feature in many

compounds with demonstrated antimicrobial and anticancer activities. The functional groups

on Methyl 5-amino-3-chloropyridine-2-carboxylate can be modified to generate libraries

of compounds for screening against various pathogens and cancer cell lines.

Agrochemicals: Similar to their applications in pharmaceuticals, substituted pyridines are

also important intermediates in the synthesis of agrochemicals, including herbicides,

insecticides, and fungicides.

Safety and Handling
While a specific safety data sheet for Methyl 5-amino-3-chloropyridine-2-carboxylate
hydrochloride is not widely available, data from structurally related aminopyridines and

chloropyridines suggest that this compound should be handled with care.

General Hazards: Similar compounds are often classified as harmful if swallowed, and may

cause skin and eye irritation.

Handling Precautions:

Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This technical guide is intended for informational purposes for research and

development professionals. The information provided, particularly the experimental protocols, is

based on established chemical principles and analogies to related compounds. Researchers

should always consult relevant safety data sheets and perform their own risk assessments

before handling this chemical or attempting any synthetic procedures. Experimental conditions

may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b572515?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/1803612-15-8.html
https://www.bldpharm.com/products/1803612-15-8.html
https://file.medchemexpress.com/batch_PDF/HY-66052/3-Amino-5-bromopyridine-COA-126115-MedChemExpress.pdf
https://www.benchchem.com/product/b572515#methyl-5-amino-3-chloropyridine-2-carboxylate-cas-number
https://www.benchchem.com/product/b572515#methyl-5-amino-3-chloropyridine-2-carboxylate-cas-number
https://www.benchchem.com/product/b572515#methyl-5-amino-3-chloropyridine-2-carboxylate-cas-number
https://www.benchchem.com/product/b572515#methyl-5-amino-3-chloropyridine-2-carboxylate-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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